![molecular formula C6H2BrIS2 B2678357 3-Bromo-6-iodothieno[3,2-b]thiophene CAS No. 1394840-27-7](/img/structure/B2678357.png)

3-Bromo-6-iodothieno[3,2-b]thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

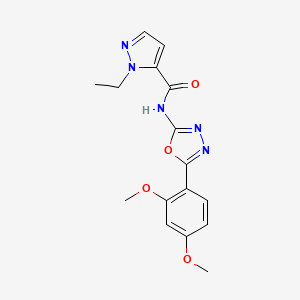

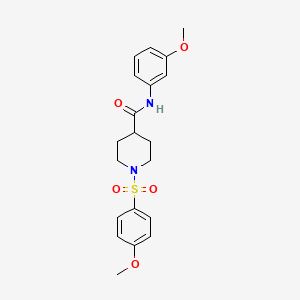

“3-Bromo-6-iodothieno[3,2-b]thiophene” is a chemical compound with the molecular formula C6H2BrIS2 . It is a derivative of thieno[3,2-b]thiophene, which is an annulated ring of two thiophene rings with a stable and electron-rich structure .

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene derivatives involves various methodologies . For instance, 3-Bromothiophene can be prepared by debromination of 2,3,5-tribromothiophene, which is obtained by bromination of thiophene . Another example is the synthesis of the ilTT monomer, a first example of a conjugated six fused ring isoindigo system. 3-Bromothieno[3,2-b]thiophene was synthesized from thieno[3,2-b]thiophene, applying a Cu-catalyzed Ullmann coupling reaction .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine and iodine atoms attached to the thieno[3,2-b]thiophene core . Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

Thieno[3,2-b]thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the formation of highly efficient organic solar cells . They have also been used in the synthesis of polymers used in organic field effect transistors (OFETs) and photovoltaic devices .科学的研究の応用

Electrochemical Synthesis and Device Application

Functionalized thiophenes, such as 3-bromo-4-methoxythiophene, have been successfully polymerized via electrochemical oxidation. These polymers exhibit lower oxidation potentials and narrow band gaps, resulting in stable conducting states and high electrochemical reversibility. Such materials are crucial for developing electrochromic devices, showcasing good optical contrast and efficient switching times under atmospheric conditions (Cihaner & Önal, 2007).

Synthesis of Derivatives for Solar Cells

The synthesis of dithienothiophene (DTT)-based dyes for dye-sensitized solar cells (DSCs) involves key steps like bromodecarboxylation, leading to significant energy conversion efficiency. This process underscores the importance of functionalized thiophenes in the field of renewable energy, particularly in enhancing the performance of solar cells (Kwon et al., 2011).

Advances in Electrochromic Polymers

The development of high-contrast electrochromic polymers from alkyl-derivatized poly(3,4-ethylenedioxythiophenes) showcases the versatility of thiophene derivatives in smart window applications. These polymers change color upon electrical stimulation, offering potential for energy-efficient building technologies (Sankaran & Reynolds, 1997).

Palladium-Mediated Coupling for Tubulin Binding Agents

The palladium-mediated coupling approach to synthesizing 2,3-disubstituted benzo[b]thiophenes, applied in the development of novel tubulin binding agents, demonstrates the role of thiophene derivatives in medicinal chemistry. This strategy allows for flexible and convergent access to potentially therapeutic compounds (Flynn, Verdier-Pinard, & Hamel, 2001).

Vibrational Spectra and DFT Simulations

Investigations into the vibrational spectra and DFT simulations of thiophene derivatives, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide insight into their electronic properties. Understanding these properties is essential for the design and optimization of materials for electronic and photonic applications (Balakit et al., 2017).

Block Copolythiophenes Synthesis

The controlled synthesis of block copolythiophenes, which involves nickel-catalyzed coupling polymerization, highlights the potential of thiophene derivatives in creating advanced polymeric materials. Such materials could have applications in electronics, coatings, and nanotechnology (Ohshimizu & Ueda, 2008).

特性

IUPAC Name |

3-bromo-6-iodothieno[3,2-b]thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrIS2/c7-3-1-9-6-4(8)2-10-5(3)6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXJANNYZRUSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=CS2)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrIS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)

![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)

![5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678293.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

![6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2678296.png)